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Compound of Interest

Compound Name: 4-hydroxy-N-n-butylphthalimide

Cat. No.: B8474113

Get Quote

Executive Summary
Compound: 4-Hydroxy-N-n-butylphthalimide Molecular Formula:

Molecular Weight: 219.24 g/mol Core Application: Intermediate in the synthesis of anti-
inflammatory agents; fluorescent probe scaffold; metabolite reference standard.[1]

This guide details the structural validation of 4-hydroxy-N-n-butylphthalimide using Nuclear

Magnetic Resonance (

H &

C NMR), Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). The protocols described
prioritize reproducibility and high-purity isolation.

Synthesis & Structural Logic
To understand the spectral data, one must first understand the molecular assembly.[1] The

compound is typically synthesized via the condensation of 4-hydroxyphthalic anhydride with n-

butylamine. This pathway defines the expected impurity profile (unreacted amine, anhydride

hydrolysis products) and solvent residuals.[1]
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Synthesis Workflow (DOT Visualization)
The following diagram illustrates the critical reaction pathway and logical fragmentation points

for MS analysis.
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Figure 1: Condensation pathway for the synthesis of the target phthalimide.[1]

Spectroscopic Data Specifications
Infrared Spectroscopy (FT-IR)
The phthalimide core exhibits a characteristic "doublet" in the carbonyl region due to symmetric

and asymmetric stretching of the imide ring.
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Functional Group
Frequency (

)
Intensity Assignment Logic

O-H Stretch 3100 – 3400 Broad, Medium
Phenolic hydroxyl

group (H-bonded).[1]

C=O (Asym) 1760 – 1780 Weak/Medium
Imide carbonyl

asymmetric stretch.[1]

C=O (Sym) 1700 – 1720 Strong
Imide carbonyl

symmetric stretch.[1]

C=C Aromatic 1600, 1480 Medium
Benzene ring skeletal

vibrations.[1]

C-H Aliphatic 2850 – 2960 Medium

Butyl chain (

,

) stretching.[1]

Diagnostic Insight: The presence of the broad OH band distinguishes this compound from the

non-hydroxylated parent N-butylphthalimide.[1]

Mass Spectrometry (MS)
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).

[1]

Molecular Ion:

219

(EI) or 220

(ESI).

Base Peak Logic: In EI, phthalimides often cleave at the alkyl chain.[1]
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m/z Value Ion Identity Fragmentation Mechanism

219
Molecular ion (stable aromatic

core).[1]

202

Loss of hydroxyl radical (rare,

usually requires ortho effect).

[1]

176

McLafferty-like rearrangement

or propyl loss from butyl chain.

[1]

163

Loss of butyl chain (

), retaining the phthalimide

core.[1]

162
Direct cleavage of the N-butyl

group.[1]

Nuclear Magnetic Resonance (NMR)
Data is reported relative to TMS (

0.[1]0) in DMSO-

or

.[1]

H NMR (400 MHz, DMSO-

)
The spectrum is divided into the rigid aromatic core and the flexible aliphatic chain.[1]
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Shift (

ppm)
Multiplicity Integral Assignment

Coupling (

Hz)

10.50 Broad Singlet 1H -OH (Phenolic)

Exchangeable

with

.[1]

7.65 Doublet (d) 1H Ar-H (C7)

7.15 Singlet/Doublet 1H Ar-H (C3)
Meta coupling

(weak).[1]

7.05
Doublet of

Doublets
1H Ar-H (C6)

3.55 Triplet (t) 2H
N-CH

-

1.55 Quintet (m) 2H

N-CH

-CH

-

-

1.28 Sextet (m) 2H

-CH

-CH
-

0.89 Triplet (t) 3H -CH

Note on Aromatic Pattern: The 4-hydroxy substitution creates a 1,2,4-trisubstituted benzene

pattern.[1] The proton at position 3 (ortho to OH, meta to Carbonyl) typically appears most

upfield among aromatics or as a distinct singlet/doublet depending on resolution.

C NMR (100 MHz, DMSO-

)
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Shift (

ppm)
Carbon Type Assignment

168.5, 167.9 Quaternary (C=O)
Imide Carbonyls (Distinct due

to asymmetry).[1]

162.0 Quaternary (C-O) C4 (Attached to Hydroxyl).[1]

134.5 Quaternary C-Bridgehead.[1]

125.0 Methine (CH) Aromatic CH (C7).[1]

120.0 Methine (CH) Aromatic CH (C6).[1]

108.5 Methine (CH)
Aromatic CH (C3 - Ortho to

OH).[1]

37.5
Methylene (

)

N-

(Alpha).[1]

30.2
Methylene (

)
Alkyl Chain (Beta).[1]

19.5
Methylene (

)
Alkyl Chain (Gamma).[1]

13.6
Methyl (

)
Terminal Methyl.[1]

Experimental Protocols
Sample Preparation for NMR
Objective: Ensure complete dissolution and prevent water peak interference.

Massing: Weigh 5–10 mg of 4-hydroxy-N-n-butylphthalimide into a clean vial.

Solvent Addition: Add 0.6 mL of DMSO-
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(99.9% D). DMSO is preferred over

due to the polarity of the hydroxyl group and to observe the phenolic proton.

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a

small plug of glass wool directly into the NMR tube.[1]

Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to ensure accurate integration of the aromatic protons.

Mass Spectrometry Workflow
Objective: Confirm molecular weight and fragmentation fingerprint.[1][2]

Dilution: Dissolve 1 mg of compound in 1 mL Acetonitrile (HPLC grade).

Injection: Dilute further to 10 µg/mL with 0.1% Formic Acid in Water/Acetonitrile (50:50).

Method: Direct Infusion or LC-MS (C18 column, Gradient 5% -> 95% B over 5 mins).

Detection: Scan range m/z 100–500.

Logical Validation (Graphviz)
The following diagram details the logical flow for interpreting the NMR spectrum to confirm the

structure, separating the aliphatic chain verification from the aromatic core substitution.
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Figure 2: Decision tree for structural validation via proton NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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